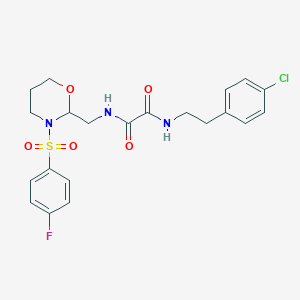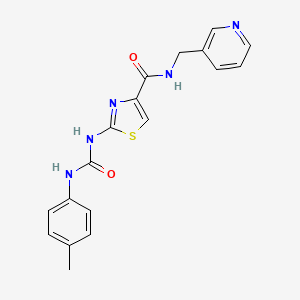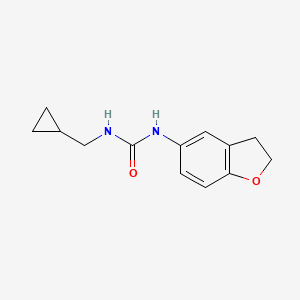![molecular formula C16H19N3O2S B2838321 2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1797158-41-8](/img/structure/B2838321.png)
2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a complex organic compound that features a benzamide core with an ethylthio group and a tetrahydrofuran-substituted pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction using tetrahydrofuran-3-yl methanol.
Formation of the Benzamide Core: The benzamide core is formed by reacting the substituted pyrazole with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Ethylthio Group: The ethylthio group is introduced through a nucleophilic substitution reaction using ethylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.
Substitution: The tetrahydrofuran group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzylamines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylthio group and the tetrahydrofuran-substituted pyrazole ring may play crucial roles in binding to these targets and exerting the desired biological effects.
類似化合物との比較
Similar Compounds
- 2-(methylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
- 2-(ethylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)aniline
Uniqueness
2-(ethylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is unique due to the combination of its ethylthio group and tetrahydrofuran-substituted pyrazole ring, which confer specific chemical and biological properties that are not present in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-ethylsulfanyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-22-15-6-4-3-5-14(15)16(20)18-12-9-17-19(10-12)13-7-8-21-11-13/h3-6,9-10,13H,2,7-8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAJUAQPRMJVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate](/img/structure/B2838240.png)


![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2838245.png)



![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)
![Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate](/img/structure/B2838251.png)
![3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)
